molecular formula C14H11FN2O3 B11529998 N'-[(E)-(3,4-dihydroxyphenyl)methylidene]-3-fluorobenzohydrazide

N'-[(E)-(3,4-dihydroxyphenyl)methylidene]-3-fluorobenzohydrazide

Cat. No.: B11529998
M. Wt: 274.25 g/mol
InChI Key: MFVJAICIUVDDAW-LZYBPNLTSA-N
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Description

N’-[(E)-(3,4-dihydroxyphenyl)methylidene]-3-fluorobenzohydrazide is a Schiff base hydrazone compound Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group This particular compound is derived from the condensation of 3,4-dihydroxybenzaldehyde and 3-fluorobenzohydrazide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3,4-dihydroxyphenyl)methylidene]-3-fluorobenzohydrazide typically involves the condensation reaction between 3,4-dihydroxybenzaldehyde and 3-fluorobenzohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general procedure is as follows:

    Reactants: 3,4-dihydroxybenzaldehyde and 3-fluorobenzohydrazide.

    Solvent: Ethanol.

    Conditions: The mixture is heated under reflux for several hours.

    Product Isolation: The reaction mixture is cooled, and the precipitate is filtered and washed with cold ethanol to obtain the pure product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale synthesis would involve optimizing the reaction conditions to maximize yield and purity. This could include using continuous flow reactors, automated synthesis systems, and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3,4-dihydroxyphenyl)methylidene]-3-fluorobenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The phenolic hydroxyl groups can be oxidized to quinones.

    Reduction: The imine (C=N) group can be reduced to an amine (C-N) group.

    Substitution: The fluorine atom on the benzene ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N’-[(E)-(3,4-dihydroxyphenyl)methylidene]-3-fluorobenzohydrazide has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Studied for its potential antioxidant and antimicrobial properties.

    Medicine: Investigated for its potential as an enzyme inhibitor and its pharmacological activities.

Mechanism of Action

The mechanism of action of N’-[(E)-(3,4-dihydroxyphenyl)methylidene]-3-fluorobenzohydrazide involves its interaction with molecular targets such as enzymes or receptors. The compound can form stable complexes with metal ions, which may inhibit enzyme activity. Additionally, the presence of hydroxyl and fluorine groups can enhance its binding affinity and specificity towards certain biological targets.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide

Comparison

N’-[(E)-(3,4-dihydroxyphenyl)methylidene]-3-fluorobenzohydrazide is unique due to the presence of both hydroxyl and fluorine substituents, which can significantly influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced antioxidant properties and different binding affinities towards metal ions and biological targets.

This detailed overview should provide a comprehensive understanding of N’-[(E)-(3,4-dihydroxyphenyl)methylidene]-3-fluorobenzohydrazide, its synthesis, reactions, applications, and unique characteristics

Properties

Molecular Formula

C14H11FN2O3

Molecular Weight

274.25 g/mol

IUPAC Name

N-[(E)-(3,4-dihydroxyphenyl)methylideneamino]-3-fluorobenzamide

InChI

InChI=1S/C14H11FN2O3/c15-11-3-1-2-10(7-11)14(20)17-16-8-9-4-5-12(18)13(19)6-9/h1-8,18-19H,(H,17,20)/b16-8+

InChI Key

MFVJAICIUVDDAW-LZYBPNLTSA-N

Isomeric SMILES

C1=CC(=CC(=C1)F)C(=O)N/N=C/C2=CC(=C(C=C2)O)O

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)NN=CC2=CC(=C(C=C2)O)O

Origin of Product

United States

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